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molecular formula C3H8ClNO2S B089278 n-Propylsulfamoyl chloride CAS No. 10305-42-7

n-Propylsulfamoyl chloride

Cat. No. B089278
M. Wt: 157.62 g/mol
InChI Key: GVTQDHSVABMRGE-UHFFFAOYSA-N
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Patent
US08188312B2

Procedure details

The title compound was prepared following the method described in Example 6. The starting reactants are 0.54 g (2.0 mmol) of N-octadecylamine and 0.31 g (2.0 mmol) of N-propylsulfamoyl chloride. 0.06 g of a white solid were obtained. Yield 31%; m.p. 110-112° C.
Quantity
0.54 g
Type
reactant
Reaction Step One
Quantity
0.31 g
Type
reactant
Reaction Step Two
Yield
31%

Identifiers

REACTION_CXSMILES
[CH2:1]([NH2:19])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH3:18].[CH2:20]([NH:23][S:24](Cl)(=[O:26])=[O:25])[CH2:21][CH3:22]>>[CH2:1]([NH:19][S:24]([NH:23][CH2:20][CH2:21][CH3:22])(=[O:26])=[O:25])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH3:18]

Inputs

Step One
Name
Quantity
0.54 g
Type
reactant
Smiles
C(CCCCCCCCCCCCCCCCC)N
Step Two
Name
Quantity
0.31 g
Type
reactant
Smiles
C(CC)NS(=O)(=O)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(CCCCCCCCCCCCCCCCC)NS(=O)(=O)NCCC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 31%
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 0.06 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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